molecular formula C12H14N4 B7554642 N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine

Cat. No. B7554642
M. Wt: 214.27 g/mol
InChI Key: IVVQYBUMJKZELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine, also known as NPC-06, is a novel compound that has been synthesized for scientific research purposes. It is a cyclopropane-containing amine that has shown potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is not fully understood. However, it is believed to act by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been shown to have both biochemical and physiological effects. Biochemically, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation. Physiologically, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been shown to reduce tumor growth, inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is its high purity, which ensures reproducibility and accuracy in lab experiments. N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is also stable under various conditions, making it suitable for long-term storage. However, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has limited solubility in water, which may pose challenges in certain experiments. Additionally, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has not been extensively studied in vivo, and its toxicity profile is not fully understood.

Future Directions

There are several future directions for the study of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine. Firstly, more studies are needed to elucidate the mechanism of action of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine. Secondly, the in vivo efficacy and toxicity of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine need to be studied further. Thirdly, the potential of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine as a therapeutic agent for other diseases, such as cardiovascular and metabolic diseases, needs to be explored. Finally, the development of more efficient synthesis methods for N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine may enable larger-scale production for clinical trials.
Conclusion
N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is a novel compound that has shown potential as a therapeutic agent for various diseases. Its synthesis method has been optimized for reproducibility and scalability, and it has been extensively studied for its scientific research applications. N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine as a therapeutic agent.

Synthesis Methods

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine is synthesized through a multistep process involving the reaction of 3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde with cyclopropaneamine in the presence of a catalyst. The reaction yields N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine as a white solid with a purity of over 98%. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-10(1)14-8-11-7-12(16-15-11)9-3-5-13-6-4-9/h3-7,10,14H,1-2,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVQYBUMJKZELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine

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